3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide is a complex organic compound known for its intriguing structure, combining a cyano group, a pyrano[4,3-d]pyrimidine core, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide involves multiple steps. Typically, it starts with the formation of the pyrano[4,3-d]pyrimidine core. The trifluoromethyl group is then introduced through a selective fluorination process. The cyano group and the benzamide moiety are added in the final steps via nucleophilic substitution and amidation reactions, respectively. These reactions often require specific catalysts, solvents, and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors for better reaction control and efficiency. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : Oxidative cleavage of the pyrano ring can occur under harsh conditions.
Reduction: : The cyano group can be reduced to an amine under catalytic hydrogenation.
Substitution: : Halogenation or nitration reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation typically uses palladium on carbon.
Substitution: : Halogenating agents like bromine or nitrating agents like nitric acid under acidic conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Amine derivatives.
Substitution: : Halogenated or nitrated benzamide products.
Scientific Research Applications
3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide has diverse applications:
Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: : Potential as a probe in studying enzyme functions due to its reactive functional groups.
Medicine: : Investigated for its potential as a pharmaceutical intermediate.
Industry: : Utilized in the development of new materials with unique properties due to its fluorinated aromatic structure.
Mechanism of Action
The compound's mechanism of action depends on its application:
Molecular Targets: : In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: : It can influence metabolic pathways involving nucleophilic and electrophilic reactions due to its cyano and trifluoromethyl groups.
Comparison with Similar Compounds
Compared to other pyrano[4,3-d]pyrimidine derivatives, 3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide stands out due to its unique combination of a cyano group and a trifluoromethyl group. Similar compounds may include:
3-cyano-N-(2-(4-methyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide: : Lacks the trifluoromethyl group, leading to different reactivity and applications.
3-cyano-N-(2-(4-chloro)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide:
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Properties
IUPAC Name |
3-cyano-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)16-13-10-27-7-5-14(13)24-15(25-16)4-6-23-17(26)12-3-1-2-11(8-12)9-22/h1-3,8H,4-7,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHTZQFDPGCNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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